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molecular formula C12H16ClN3S B8382106 2-Chloro-7-methyl-4-pentylaminothieno[3,2-d]pyrimidine

2-Chloro-7-methyl-4-pentylaminothieno[3,2-d]pyrimidine

Cat. No. B8382106
M. Wt: 269.79 g/mol
InChI Key: LEXTYZGWJOGMLU-UHFFFAOYSA-N
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Patent
US06339089B2

Procedure details

In DMF was dissolved 700 mg (3.2 mmol) of 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine, and then an aqueous solution of 654 mg (7.5 mmol) of pentylamine was added dropwise to the resulting solution under ice cooling over 5 minutes. The reaction mixture was stirred at 0° C. for one hour and then allowed to resume room temperature, followed by stirring for one hour. After completion of the reaction, ice water was added to the reaction mixture, followed by extraction with ethyl acetate (50 ml×3). After the organic layer was washed successively with 1N hydrochloric acid, water and brine and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent: ethyl acetate-hexane=1/10) to give 788 mg (yield: 91.4%) of the title compound.
Quantity
654 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91.4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4](Cl)[C:5]2[S:10][CH:9]=[C:8]([CH3:11])[C:6]=2[N:7]=1.[CH2:13]([NH2:18])[CH2:14][CH2:15][CH2:16][CH3:17]>CN(C=O)C>[Cl:1][C:2]1[N:3]=[C:4]([NH:18][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:5]2[S:10][CH:9]=[C:8]([CH3:11])[C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
654 mg
Type
reactant
Smiles
C(CCCC)N
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
700 mg
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C(=CS2)C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to resume room temperature
STIRRING
Type
STIRRING
Details
by stirring for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (50 ml×3)
WASH
Type
WASH
Details
After the organic layer was washed successively with 1N hydrochloric acid, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (eluent: ethyl acetate-hexane=1/10)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C(=CS2)C)NCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 788 mg
YIELD: PERCENTYIELD 91.4%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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